molecular formula C16H16ClN3O5 B127672 4-Nitrobenzoyl N-phenylalanylhydroxamate CAS No. 152503-42-9

4-Nitrobenzoyl N-phenylalanylhydroxamate

Cat. No. B127672
CAS RN: 152503-42-9
M. Wt: 365.77 g/mol
InChI Key: BUWLRRTVJFJWLY-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzoyl N-phenylalanylhydroxamate, also known as NPA, is a potent inhibitor of the cysteine protease cathepsin B. Cathepsin B is a lysosomal protease that plays an important role in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases. NPA has been widely used as a tool compound to study the biological functions of cathepsin B and to develop novel therapeutic strategies for cathepsin B-related diseases.

Mechanism of Action

4-Nitrobenzoyl N-phenylalanylhydroxamate inhibits cathepsin B by binding to the active site of the enzyme and blocking its proteolytic activity. The nitro group of 4-Nitrobenzoyl N-phenylalanylhydroxamate interacts with the catalytic cysteine residue of cathepsin B, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects:
The inhibition of cathepsin B by 4-Nitrobenzoyl N-phenylalanylhydroxamate has been shown to have various biochemical and physiological effects. For example, 4-Nitrobenzoyl N-phenylalanylhydroxamate can induce apoptosis (programmed cell death) in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins. 4-Nitrobenzoyl N-phenylalanylhydroxamate has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-Nitrobenzoyl N-phenylalanylhydroxamate has several advantages as a tool compound for scientific research. It is a highly specific inhibitor of cathepsin B, with little or no activity against other cysteine proteases. It is also stable and easy to handle, making it suitable for use in a variety of experimental settings. However, 4-Nitrobenzoyl N-phenylalanylhydroxamate has some limitations as well. It is an irreversible inhibitor, which means that its effects cannot be reversed by removing the compound from the system. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-Nitrobenzoyl N-phenylalanylhydroxamate and cathepsin B. One area of interest is the development of novel inhibitors that can overcome the limitations of 4-Nitrobenzoyl N-phenylalanylhydroxamate, such as its irreversible inhibition and limited solubility. Another area of interest is the identification of new biological functions of cathepsin B that may be targeted for therapeutic purposes. Finally, there is a growing interest in the role of cathepsin B in aging and age-related diseases, which may lead to new therapeutic strategies for these conditions.

Synthesis Methods

4-Nitrobenzoyl N-phenylalanylhydroxamate can be synthesized by the reaction of N-phenylalanylhydroxylamine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields 4-Nitrobenzoyl N-phenylalanylhydroxamate as a yellow solid, which can be purified by recrystallization or column chromatography.

Scientific Research Applications

4-Nitrobenzoyl N-phenylalanylhydroxamate has been extensively used in scientific research to investigate the role of cathepsin B in various diseases. For example, 4-Nitrobenzoyl N-phenylalanylhydroxamate has been shown to inhibit the invasion and metastasis of cancer cells by blocking the activity of cathepsin B. 4-Nitrobenzoyl N-phenylalanylhydroxamate has also been used to study the role of cathepsin B in neurodegenerative diseases such as Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid beta peptides in the brain.

properties

CAS RN

152503-42-9

Product Name

4-Nitrobenzoyl N-phenylalanylhydroxamate

Molecular Formula

C16H16ClN3O5

Molecular Weight

365.77 g/mol

IUPAC Name

[[(2S)-2-amino-3-phenylpropanoyl]amino] 4-nitrobenzoate;hydrochloride

InChI

InChI=1S/C16H15N3O5.ClH/c17-14(10-11-4-2-1-3-5-11)15(20)18-24-16(21)12-6-8-13(9-7-12)19(22)23;/h1-9,14H,10,17H2,(H,18,20);1H/t14-;/m0./s1

InChI Key

BUWLRRTVJFJWLY-UQKRIMTDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

SMILES

C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl

synonyms

4-nitrobenzoyl N-phenylalanylhydroxamate
4-NO2Bz N-PheH
N-phenylalanyl-O-4-nitrobenzoylhydroxamate monohydrochloride

Origin of Product

United States

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